![molecular formula C14H10O3 B2408744 2-Dibenzofuranacetic acid CAS No. 51497-55-3](/img/structure/B2408744.png)
2-Dibenzofuranacetic acid
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Overview
Description
2-Dibenzofuranacetic acid is a chemical compound with the molecular formula C14H10O3 . It is a derivative of dibenzofuran .
Molecular Structure Analysis
The molecular structure of 2-Dibenzofuranacetic acid can be analyzed using various spectroscopic techniques . These techniques utilize the interaction of light with matter to characterize an unknown specimen .
Chemical Reactions Analysis
The chemical reactions involving 2-Dibenzofuranacetic acid can be analyzed using various techniques . For instance, the reaction of o-iodoanilines or o-iodophenols with silylaryl triflates in the presence of CsF to afford N- or O-arylated products is followed by a cyclization using a Pd catalyst to carbazoles and dibenzofurans in good to excellent yields .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Dibenzofuranacetic acid can be analyzed using various techniques . In UV–Vis spectroscopy, the amount of light absorbed by the sample allows the determination of the physical and chemical properties of the specimen .
Scientific Research Applications
- DBFA exhibits promising anti-tumor properties. Researchers have explored its potential as a lead compound for developing novel anti-cancer drugs . Further studies are needed to elucidate its mechanisms of action and optimize its efficacy.
- Recent findings suggest that DBFA possesses anti-hepatitis C virus (HCV) activity. Researchers are investigating its potential as an effective therapeutic agent for HCV . Further studies could explore its broader antiviral effects.
- Novel macrocyclic benzofuran compounds have been discovered, some of which exhibit anti-HCV activity. These compounds hold promise for drug development in the context of hepatitis C treatment .
- Researchers have developed innovative methods for constructing benzofuran rings. For instance, a unique free radical cyclization cascade allows the synthesis of complex polycyclic benzofuran compounds . Additionally, proton quantum tunneling has been employed to create benzofuran rings with high yield and minimal side reactions .
Anti-Tumor Activity
Anti-Viral Applications
Macrocyclic Benzofuran Derivatives
Synthetic Methods and Ring Construction
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which 2-dibenzofuranacetic acid belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Benzofuran derivatives have been found to exhibit a range of biological activities, suggesting that they may interact with their targets in a variety of ways . For example, some benzofuran compounds have been found to inhibit the activity of certain enzymes, while others may bind to receptors and modulate their signaling pathways .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that 2-dibenzofuranacetic acid may influence multiple biochemical pathways . These could potentially include pathways involved in cell proliferation, inflammation, oxidative stress, and viral replication, among others .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These could potentially include changes in enzyme activity, alterations in cellular signaling pathways, modulation of gene expression, and effects on cell proliferation and survival .
Action Environment
The action, efficacy, and stability of 2-Dibenzofuranacetic acid could potentially be influenced by a variety of environmental factors. These could include the pH and temperature of the environment, the presence of other compounds or drugs, and specific characteristics of the biological system in which the compound is acting . .
Safety and Hazards
properties
IUPAC Name |
2-dibenzofuran-2-ylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-14(16)8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)17-13/h1-7H,8H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGYSAWVOSELAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dibenzofuranacetic acid | |
CAS RN |
51497-55-3 |
Source
|
Record name | 2-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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